molecular formula C15H12O B1668569 Chalcone CAS No. 94-41-7

Chalcone

Cat. No.: B1668569
CAS No.: 94-41-7
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-VAWYXSNFSA-N
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Mechanism of Action

Target of Action

Chalcones, also known as (E)-Chalcones, are bioactive flavonoids that have been implicated in a variety of biological activities. They have demonstrated their ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . Chalcones have been shown to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization .

Mode of Action

Chalcones interact with their targets in a multifaceted and complex manner. For instance, chalcone derivatives have been shown to interact with human serum albumin and cyclooxygenase-2 (COX-2), a common target in cancer . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties .

Biochemical Pathways

Chalcones affect multiple biochemical pathways. They have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators . They have also been shown to cause significant changes in cell morphology and biochemical/molecular parameters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chalcones are crucial for their bioavailability and therapeutic potential. A study on 4-amino-chalcone derivatives investigated their binding with COX-2 and Human Serum Albumin (HSA) using spectroscopic and molecular modeling studies . The ADME/T analysis performed in the study suggested that these derivatives could potentially be used as drugs in the future .

Result of Action

The molecular and cellular effects of chalcones’ action are diverse and significant. They have demonstrated their ability to modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification . They have also shown potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chalcones. For instance, the type, position, and nature of substituents within the this compound structure are crucial for their antiviral effectiveness . Additionally, the presence of a disubstituted amino group such as dimethylamino, diethylamino, diarylamino or piperazine, piperidine groups is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .

Biochemical Analysis

Biochemical Properties

Chalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The key enzyme involved in this compound synthesis is this compound synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis . This involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a this compound molecule .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoid biosynthesis . It interacts with enzymes such as this compound synthase (CHS) and cofactors in the biosynthesis of flavonoids .

Preparation Methods

Chalcone is typically synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction can be carried out in polar solvents like ethanol at temperatures ranging from 50 to 100°C . The reaction proceeds via the formation of an enolate intermediate, followed by dehydration to yield the this compound product. Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis .

Comparison with Similar Compounds

Chalcone is structurally related to other compounds such as flavonoids and isoflavonoids, which also possess an α,β-unsaturated carbonyl system. chalcones are unique due to their open-chain structure, which allows for greater structural diversity and reactivity . Similar compounds include:

This compound’s unique open-chain structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873536
Record name (E)-Chalcone
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Molecular Weight

208.25 g/mol
Source PubChem
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Physical Description

Yellow powder; [Alfa Aesar MSDS], Solid
Record name Chalcone
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Boiling Point

346.50 °C. @ 760.00 mm Hg
Record name Chalcone
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Vapor Pressure

0.000107 [mmHg]
Record name Chalcone
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CAS No.

614-47-1, 94-41-7
Record name trans-Chalcone
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Record name Chalcone
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Record name 2-Propen-1-one, 1,3-diphenyl-
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Record name CHALCONE
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Record name Chalcone
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Melting Point

57.5 °C
Record name Chalcone
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Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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